![molecular formula C26H50O8 B14486308 Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate CAS No. 65520-41-4](/img/structure/B14486308.png)
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate is an organic compound with the molecular formula C26H50O8. It is characterized by its ester and ether functional groups, which contribute to its unique chemical properties. This compound is used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-[2-(hexyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent quality of the final product. Industrial production may also incorporate advanced purification techniques, such as chromatography, to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Ether derivatives with substituted alkoxy groups.
Applications De Recherche Scientifique
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in polymer production and as a stabilizer in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the compound’s solubility, reactivity, and stability. In biological systems, the compound may interact with lipid membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) adipate: Another plasticizer with comparable chemical properties.
Bis(2-ethylhexyl) tetrabromophthalate: A brominated analogue used as a flame retardant.
Uniqueness
Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate is unique due to its specific combination of ester and ether groups, which confer distinct chemical and physical properties. Its stability and reactivity make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
65520-41-4 |
|---|---|
Formule moléculaire |
C26H50O8 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
bis[2-(2-hexoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C26H50O8/c1-3-5-7-11-15-29-17-19-31-21-23-33-25(27)13-9-10-14-26(28)34-24-22-32-20-18-30-16-12-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
JEELFTYNBPTQCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


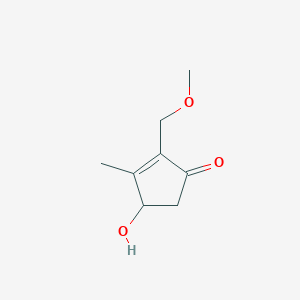

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
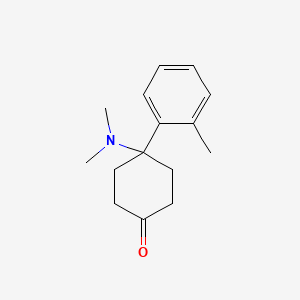
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
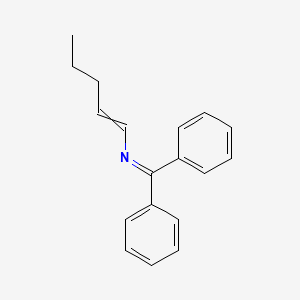
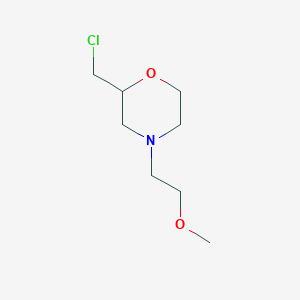
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
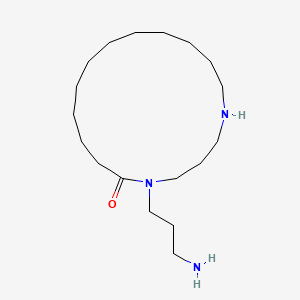

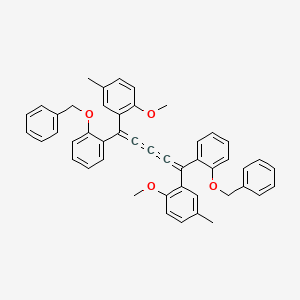
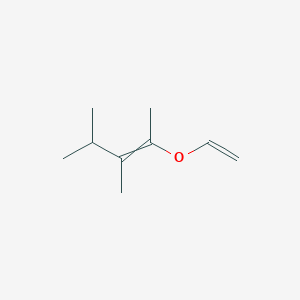
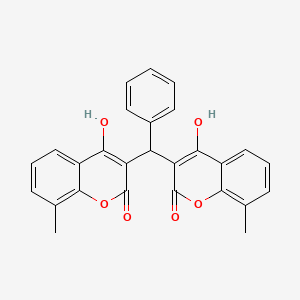
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
